L-Galactose
Overview
Description
L-Galactose is a monosaccharide sugar that is a C-4 epimer of glucose. It is an aldohexose, meaning it contains six carbon atoms and an aldehyde group. This compound is less common in nature compared to its D-isomer, D-Galactose, but it plays a crucial role in various biological processes, including the biosynthesis of ascorbic acid (vitamin C) in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Galactose can be synthesized through several methods. One common approach involves the enzymatic conversion of D-Galactose using specific enzymes such as this compound dehydrogenase. This enzyme catalyzes the oxidation of D-Galactose to this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce this compound from substrates like lactose or other galactose-containing compounds. The fermentation process is optimized for temperature, pH, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions
L-Galactose undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield sugar alcohols such as L-Galactitol.
Substitution: This compound can participate in glycosylation reactions, where it is added to proteins or lipids to form glycoproteins and glycolipids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and enzymes like this compound dehydrogenase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Glycosylation reactions often require activated sugar donors and specific glycosyltransferase enzymes.
Major Products
L-Galactono-1,4-lactone: Produced from oxidation, a precursor to ascorbic acid.
L-Galactitol: Produced from reduction, used in various biochemical applications.
Glycoproteins and Glycolipids: Formed through glycosylation, essential for cell signaling and structural integrity.
Scientific Research Applications
L-Galactose has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in carbohydrate analysis.
Biology: Plays a role in the study of plant metabolism, particularly in the biosynthesis of ascorbic acid.
Mechanism of Action
L-Galactose exerts its effects primarily through its involvement in metabolic pathways. In plants, it is a key intermediate in the Smirnoff-Wheeler pathway, converting this compound to L-Galactono-1,4-lactone, which is then converted to ascorbic acid. This pathway involves several enzymes, including this compound dehydrogenase, which catalyzes the oxidation of this compound .
Comparison with Similar Compounds
Similar Compounds
D-Galactose: The D-isomer of galactose, more common in nature and involved in lactose formation.
Glucose: An aldohexose similar to galactose but differs in the configuration of the hydroxyl group on the fourth carbon atom.
Uniqueness
L-Galactose is unique due to its specific role in the biosynthesis of ascorbic acid in plants, a pathway not shared by its D-isomer. Additionally, its specific stereochemistry makes it a valuable chiral building block in synthetic chemistry .
Properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-DPYQTVNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15572-79-9 | |
Record name | L-Galactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15572-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-galactose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALACTOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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